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molecular formula C7H8O B1626251 Benzyl alcohol-alpha-13C CAS No. 54522-91-7

Benzyl alcohol-alpha-13C

Cat. No. B1626251
M. Wt: 109.13 g/mol
InChI Key: WVDDGKGOMKODPV-PTQBSOBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726319

Procedure details

To 14.7 g (91.8 mmol) of 2,2-dimethylbutanedioic acid-4-methyl ester in 150 mL of benzene was added 13 mL of triethylamine (9.4 g, 93 mmol) followed by 21.8 mL of diphenylphosphoryl azide (27.8 g, 101 mmol). The mixture was heated under nitrogen at reflux for 45 minutes then 19 mL (19.9 g, 184 mmol) of benzyl alcohol was added and refluxing continued for 16 hours. The mixture was cooled, filtered and the filtrate concentrated to a minimum volume under vacuum. The residue was redissolved in 250 mL of ethyl acetate, washed with water, saturated aqueous sodium bicarbonate (2×) and brine. The organic layer was removed, dried over magnesium sulfate, filtered and the filtrate concentrated to a minimum volume under vacuum. The crude product was purified by medium pressure liquid chromatography on silica, eluting with hexane/ethyl acetate (4:1), to afford 18.27 g (68.9 mmol, 75%) of the product.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[CH2:4][C:5]([CH3:10])([CH3:9])C(O)=O.C([N:14]([CH2:17]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])C=CC=CC=1.[CH2:36]([OH:43])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1C=CC=CC=1>[CH2:36]([O:43][C:17]([NH:14][C:5]([CH3:9])([CH3:10])[CH2:4][C:3]([O:2][CH3:1])=[O:11])=[O:26])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
COC(CC(C(=O)O)(C)C)=O
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
21.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a minimum volume under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in 250 mL of ethyl acetate
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium bicarbonate (2×) and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a minimum volume under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by medium pressure liquid chromatography on silica
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CC(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68.9 mmol
AMOUNT: MASS 18.27 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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